molecular formula C15H12O2 B081816 4-Phenylcinnamic acid CAS No. 13026-23-8

4-Phenylcinnamic acid

Cat. No.: B081816
CAS No.: 13026-23-8
M. Wt: 224.25 g/mol
InChI Key: DMJDEZUEYXVYNO-FLIBITNWSA-N
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Description

4-Phenylcinnamic acid is an organic compound with the molecular formula C15H12O2. It is a derivative of cinnamic acid, characterized by the presence of a phenyl group attached to the cinnamic acid backbone. This compound appears as an off-white crystalline solid and is slightly soluble in water .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Phenylcinnamic acid are not fully understood. It is known that cinnamic acid derivatives play crucial roles in various biochemical reactions. They interact with a variety of enzymes, proteins, and other biomolecules. For instance, they can act as substrates for enzymes like phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H), which are involved in the phenylpropanoid pathway .

Cellular Effects

Cinnamic acid derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is likely involved in the phenylpropanoid pathway, a major secondary metabolic pathway in plants. This pathway involves enzymes such as PAL and C4H

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylcinnamic acid can be synthesized through various methods. One common method involves the condensation of phenacyl chloride with benzaldehyde in the presence of triethylamine . Another method includes the reaction of sodium phenylacetate with benzaldehyde in acetic anhydride . Additionally, the distillation of benzylmandelic acid can also yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The condensation reaction with benzaldehyde is often preferred due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products:

Scientific Research Applications

4-Phenylcinnamic acid has diverse applications in scientific research:

Comparison with Similar Compounds

4-Phenylcinnamic acid can be compared with other cinnamic acid derivatives, such as:

    α-Phenylcinnamic acid: Similar in structure but differs in the position of the phenyl group.

    4-Hydroxycinnamic acid: Contains a hydroxyl group, leading to different chemical properties and applications.

    Cinnamic acid: The parent compound, lacking the phenyl substitution.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

13026-23-8

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

(Z)-3-(4-phenylphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8-

InChI Key

DMJDEZUEYXVYNO-FLIBITNWSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O

Key on ui other cas no.

13026-23-8

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the phenyl substituent in 4-Phenylcinnamic acid affect its ability to inhibit tyrosinase compared to cinnamic acid?

A1: Research indicates that the phenyl substituent in the para position of cinnamic acid actually enhances its inhibitory effect on tyrosinase. [] This is attributed to the phenyl group's ability to hinder the interaction between the enzyme and its substrate. In contrast, the n-butyl substituent doesn't exhibit this enhancement. Interestingly, the butoxy substituent also increases inhibitory potential, but through a different mechanism: it increases structural similarity to the enzyme's substrate. []

Q2: What is the role of this compound in analytical chemistry?

A2: this compound is utilized as a matrix in Matrix-assisted laser desorption/ionization tandem mass spectrometry (MALDI-MS/MS). [] This technique helps identify organic tattoo pigments, both in inks and biological tissues. This is particularly relevant due to increasing regulations on tattoo inks and the need to ensure consumer safety by identifying potentially harmful ingredients. []

Q3: How does the structure of this compound influence its retention on porous graphitic carbon (PGC) compared to other biphenyl compounds?

A3: this compound demonstrates strong retention on PGC, surpassing that observed on octadecyl-silica (ODS) stationary phases. [] This strong retention is linked to the planar structure of the molecule, a characteristic shared by other highly retained biphenyl derivatives like 4-vinylbiphenyl. [] Research suggests that the ability of a molecule to readily adopt a planar conformation significantly contributes to its retention on PGC. []

Q4: What synthetic methods are commonly used to produce this compound?

A4: this compound can be synthesized through the Knoevenagel reaction. [] This involves reacting 4-phenylbenzaldehyde with malonic acid in the presence of pyridine and piperidine as catalysts. [] This reaction highlights how different substituents on the benzaldehyde, such as alkyl, alkoxy, and aryl groups, can influence the reactivity of the carbonyl group during the synthesis. []

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